Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-

Description

Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-, is a nitroso-substituted urea derivative featuring a 1-adamantyl group, a methyl group, and a nitroso moiety at the 3-position. Adamantyl groups are renowned for their rigid, cage-like structure, which enhances metabolic stability and bioavailability in medicinal chemistry applications .

Properties

CAS No. |

81498-80-8 |

|---|---|

Molecular Formula |

C12H19N3O2 |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3-(1-adamantyl)-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C12H19N3O2/c1-15(14-17)11(16)13-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,16) |

InChI Key |

ZMRRKWOFRJURLO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NC12CC3CC(C1)CC(C3)C2)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(1-adamantyl)-3-methyl-3-nitroso- typically involves the reaction of 1-adamantylamine with methyl isocyanate to form the corresponding urea derivative. The nitroso group can be introduced through the reaction of the urea derivative with nitrosating agents such as sodium nitrite in the presence of an acid.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of 1-adamantylamine from adamantane, followed by its reaction with methyl isocyanate and subsequent nitrosation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitroso group can undergo oxidation to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The adamantyl group can participate in substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Due to its unique structure, it is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The adamantyl group enhances the ability of the compound to cross biological membranes, making it a candidate for drug development, particularly in targeting central nervous system disorders.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of urea, 1-(1-adamantyl)-3-methyl-3-nitroso- involves its interaction with biological targets such as enzymes and receptors. The adamantyl group enhances membrane permeability, allowing the compound to reach intracellular targets. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological macromolecules.

Comparison with Similar Compounds

Adamantyl Urea Derivatives with Heteroaryl Substituents

Adamantyl ureas with heterocyclic substituents at the 3-position demonstrate significant anti-TB activity. For example:

Key Differences :

- The target compound replaces heteroaryl groups (e.g., thiazole, isoxazole) with a methyl-nitroso combination, likely altering solubility and reactivity.

- Nitroso groups may reduce metabolic stability compared to heterocycles but enhance electrophilic interactions with biological targets.

Nitroso-Containing Ureas

Nitroso ureas are known for alkylating DNA and proteins, contributing to carcinogenicity or therapeutic effects:

- N-Nitroso-N-Methylurea (CAS 684-93-5) : A well-studied mutagen with a molecular weight of 103.08 g/mol .

- 1-(2-Chloroethyl)-1-Nitroso-3-(3,5,7-Trimethyl-1-Adamantyl)Urea (NSC 105768) : Features a chloroethyl group and trimethyladamantyl substituent. Molecular formula: C₁₆H₂₇ClN₂O; IR spectra confirm urea and nitroso functional groups .

Key Differences :

- The absence of a trimethyladamantyl group may reduce steric hindrance, enhancing binding to biological targets.

Anti-Tuberculosis Adamantyl Ureas

Adamantyl ureas with anti-TB activity often rely on hydrogen-bonding networks for target engagement:

Key Differences :

Data Tables

Table 1: Comparison of Adamantyl Urea Derivatives

Table 2: Properties of Nitroso Ureas

Research Findings and Implications

- Synthetic Accessibility : Adamantyl ureas are typically synthesized via coupling reactions between adamantylamines and isocyanates or via Pd-catalyzed cross-coupling for heteroaryl variants . Nitroso introduction may require nitrosation under controlled pH (e.g., pH 5–6 for stability) .

- Biological Activity : Anti-TB adamantyl ureas rely on substituent polarity for target binding , whereas nitroso analogs may prioritize alkylation pathways .

- Structural Insights : Crystal structures of adamantyl ureas reveal hydrogen-bond-driven aggregation, which nitroso groups could disrupt, altering solid-state behavior .

Biological Activity

Urea, 1-(1-adamantyl)-3-methyl-3-nitroso- is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

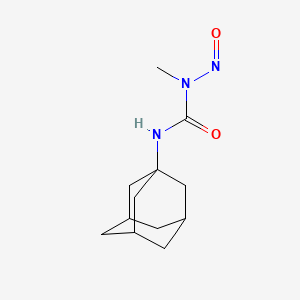

The chemical structure of Urea, 1-(1-adamantyl)-3-methyl-3-nitroso- can be represented as follows:

This compound features an adamantyl group, which is known for enhancing the lipophilicity and biological activity of various derivatives.

The biological activity of Urea, 1-(1-adamantyl)-3-methyl-3-nitroso- is primarily attributed to its interaction with specific biological targets. The nitroso group in the compound plays a crucial role in its reactivity and potential therapeutic effects. Nitroso compounds have been shown to exhibit various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and regulation of inflammatory responses .

- Antimicrobial Properties : Some urea derivatives have demonstrated antimicrobial activity, potentially making them candidates for treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Urea, 1-(1-adamantyl)-3-methyl-3-nitroso- and its derivatives:

| Activity | IC50 Value (nM) | Target | Study Reference |

|---|---|---|---|

| sEH Inhibition | 0.4 | Human sEH | |

| Antimicrobial Activity | Not specified | Various pathogens | |

| Cytotoxicity in Cancer Cells | Not specified | Human cancer cell lines |

Case Studies

Several studies have investigated the pharmacological potential of compounds related to Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-. Notably:

- Memantyl Urea Derivatives : Research on memantyl urea derivatives has shown that modifications in the adamantyl moiety can significantly enhance sEH inhibitory potency. For instance, compound B401 exhibited an IC50 value of 0.4 nM against human sEH, indicating strong inhibitory activity .

- Antimicrobial Studies : A study indicated that certain urea derivatives possess antimicrobial properties against common pathogens. Although specific IC50 values were not provided for Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-, related compounds showed promising results in inhibiting bacterial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.